
5-Chloro-3-hydroxy-6-methylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-hydroxy-6-methylpyridin-2(1H)-one is a chemical compound belonging to the pyridinone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of chlorine, hydroxyl, and methyl groups in the pyridinone ring can significantly influence the compound’s chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-hydroxy-6-methylpyridin-2(1H)-one typically involves the chlorination of 3-hydroxy-6-methylpyridin-2(1H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in 5-Chloro-3-hydroxy-6-methylpyridin-2(1H)-one can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom, forming 3-hydroxy-6-methylpyridin-2(1H)-one.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-Chloro-3-oxo-6-methylpyridin-2(1H)-one.
Reduction: 3-Hydroxy-6-methylpyridin-2(1H)-one.
Substitution: Various substituted pyridinones depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Chloro-3-hydroxy-6-methylpyridin-2(1H)-one depends on its specific interactions with molecular targets. It may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. The presence of the chlorine and hydroxyl groups can enhance its binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
3-Hydroxy-6-methylpyridin-2(1H)-one: Lacks the chlorine atom, which may result in different chemical and biological properties.
5-Chloro-3-oxo-6-methylpyridin-2(1H)-one: An oxidized form with a ketone group instead of a hydroxyl group.
5-Chloro-3-hydroxy-2-methylpyridin-2(1H)-one: A positional isomer with the methyl group at a different position.
Uniqueness
5-Chloro-3-hydroxy-6-methylpyridin-2(1H)-one is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of the chlorine atom can enhance its stability and modify its electronic properties, making it distinct from other pyridinone derivatives.
属性
分子式 |
C6H6ClNO2 |
|---|---|
分子量 |
159.57 g/mol |
IUPAC 名称 |
5-chloro-3-hydroxy-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6ClNO2/c1-3-4(7)2-5(9)6(10)8-3/h2,9H,1H3,(H,8,10) |
InChI 键 |
RVGHNDYVEMYTEI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C(=O)N1)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


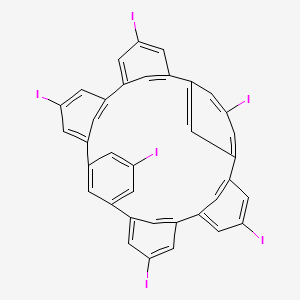
![6-Phenylimidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13038487.png)
![4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13038490.png)


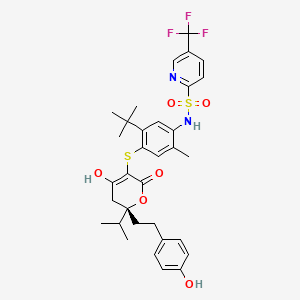
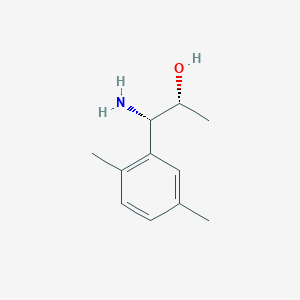
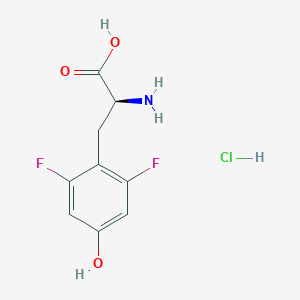
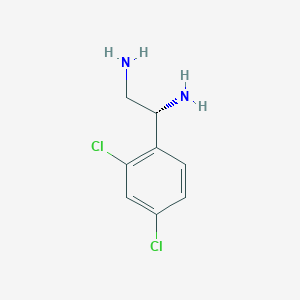
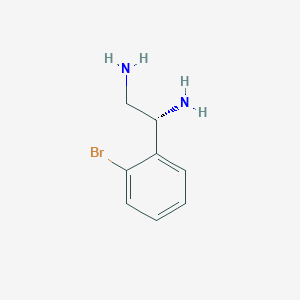
![1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate](/img/structure/B13038553.png)



